molecular formula C11H11BrO B14696530 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol CAS No. 23526-81-0

9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol

Cat. No.: B14696530
CAS No.: 23526-81-0
M. Wt: 239.11 g/mol
InChI Key: CSJYFLLSUHDSCX-UHFFFAOYSA-N
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Description

9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol is a brominated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene derivatives. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The parent compound without the bromine and hydroxyl groups.

    9-Chloro-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol: A chlorinated analog with similar reactivity.

    1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

The presence of both a bromine atom and a hydroxyl group in 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol imparts unique reactivity and potential biological activity compared to its analogs. These functional groups enable a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

23526-81-0

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

11-bromotricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-ol

InChI

InChI=1S/C11H11BrO/c12-11-8-5-9(13)10(11)7-4-2-1-3-6(7)8/h1-4,8-11,13H,5H2

InChI Key

CSJYFLLSUHDSCX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1O)C3=CC=CC=C23)Br

Origin of Product

United States

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